(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride (S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride (S)-α,α-Diphenylprolinol is the (S)-enantiomer of Diphenylprolinol, a relatively mild norepinephrine-dopamine reuptake inhibitor. (S)-α,α-Diphenylprolinol is less pharmacologically active than its (R)-enatiomer.

Brand Name: Vulcanchem
CAS No.: 148719-90-8
VCID: VC21145102
InChI: InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1
SMILES: C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Molecular Formula: C17H20ClNO
Molecular Weight: 289.8 g/mol

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride

CAS No.: 148719-90-8

Cat. No.: VC21145102

Molecular Formula: C17H20ClNO

Molecular Weight: 289.8 g/mol

* For research use only. Not for human or veterinary use.

(S)-Diphenyl(pyrrolidin-2-yl)methanol hydrochloride - 148719-90-8

Specification

Description (S)-α,α-Diphenylprolinol is the (S)-enantiomer of Diphenylprolinol, a relatively mild norepinephrine-dopamine reuptake inhibitor. (S)-α,α-Diphenylprolinol is less pharmacologically active than its (R)-enatiomer.

CAS No. 148719-90-8
Molecular Formula C17H20ClNO
Molecular Weight 289.8 g/mol
IUPAC Name diphenyl-[(2S)-pyrrolidin-2-yl]methanol;hydrochloride
Standard InChI InChI=1S/C17H19NO.ClH/c19-17(16-12-7-13-18-16,14-8-3-1-4-9-14)15-10-5-2-6-11-15;/h1-6,8-11,16,18-19H,7,12-13H2;1H/t16-;/m0./s1
Standard InChI Key XYSYRXOJSOXZPT-NTISSMGPSA-N
Isomeric SMILES C1C[C@H](NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
SMILES C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl
Canonical SMILES C1CC(NC1)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator